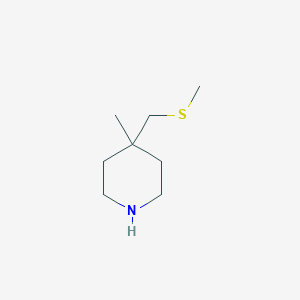

4-Methyl-4-(methylsulfanylmethyl)piperidine

Beschreibung

4-Methyl-4-(methylsulfanylmethyl)piperidine is a substituted piperidine derivative featuring a methyl group and a methylsulfanylmethyl (CH₂SCH₃) moiety at the 4-position of the piperidine ring. This compound has garnered attention in medicinal chemistry, particularly as a structural component in the CCR5 antagonist Sch-350634, a potent HIV-1 entry inhibitor . The methylsulfanylmethyl group enhances lipophilicity and bioavailability, critical for oral drug delivery . Its role in Sch-350634 underscores its importance in optimizing receptor binding and metabolic stability, making it a benchmark for piperidine-based therapeutics .

Eigenschaften

IUPAC Name |

4-methyl-4-(methylsulfanylmethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKZMNUFMKRFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Methyl-4-(methylsulfanylmethyl)piperidine typically involves the reaction of piperidine with methylating agents and sulfur-containing compounds. . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-Methyl-4-(methylsulfanylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Methyl-4-(methylsulfanylmethyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Wirkmechanismus

The mechanism of action of 4-Methyl-4-(methylsulfanylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- The methylsulfanylmethyl group in Sch-350634 balances lipophilicity and solubility, enabling oral bioavailability .

- Longer sulfanyl chains (e.g., isobutyl in ) may improve membrane permeability but risk solubility issues.

- Polar groups like pyrrolidinyl (as in 20c ) enhance target specificity but reduce CNS penetration .

Pharmacokinetic and Functional Properties

Table 2: Pharmacokinetic Comparison of Piperidine Derivatives

Key Insights :

- Sch-350634’s oral bioavailability is attributed to the N-oxide modification and methylsulfanylmethyl group .

- Mitofusin activators prioritize functional efficacy (e.g., mitochondrial elongation) over pharmacokinetic optimization .

- IPAB’s high sigma-1 receptor affinity highlights substituent-driven targeting but suffers from rapid clearance .

Structural and Mechanistic Insights

- Sch-350634 : The 4-methyl-4-(methylsulfanylmethyl)piperidine moiety stabilizes interactions with CCR5’s hydrophobic binding pocket, while the N-oxide reduces first-pass metabolism .

- Benzohomoadamantane-ureas : Piperidine positioning (left vs. right side in binding pockets) affects binding energy by −5.7 to −10.2 kcal/mol, emphasizing steric optimization .

- Sigma-1 ligands : Piperidine derivatives with benzamide groups (e.g., IPAB) achieve high tumor-to-organ ratios but require structural tuning for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.